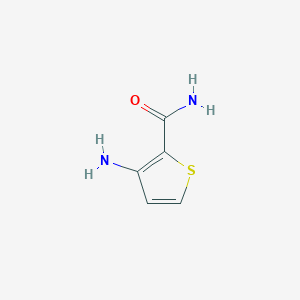
4-Bromo-3-fluoroanisole
Overview
Description
4-Bromo-3-fluoroanisole (4-Br-3-FAn) is a synthetic organic compound that is used in a variety of laboratory experiments and scientific research applications. It is an important intermediate in organic synthesis, and is known for its unique reactivity and stability. 4-Br-3-FAn has been extensively studied for its biochemical and physiological effects, and is used in many different areas of scientific research.
Scientific Research Applications
Synthesis and Chemical Reactions
Continuous Synthesis in Microreaction Systems
4-Bromo-3-methylanisole, a derivative of 4-Bromo-3-fluoroanisole, is used in the synthesis of heat and pressure-sensitive dyes for thermal papers. A study by Xie et al. (2020) highlights a continuous, homogeneous bromination technology in a modular microreaction system that offers superior control of byproducts (Xie, Wang, Deng, & Luo, 2020).
Electrochemical Fluorination
Research by Shainyan and Danilevich (2006) shows the electrochemical fluorination of various aromatic compounds, including this compound derivatives, highlighting its potential in the synthesis of complex fluorinated molecules (Shainyan & Danilevich, 2006).
Metalation Studies
A study by Katsoulos, Takagishi, and Schlosser (1991) discusses the metalation of fluoroanisoles, including this compound derivatives, demonstrating the regioselectivity influenced by metal-mediated control (Katsoulos, Takagishi, & Schlosser, 1991).
Material Science and Organic Electronics
Photovoltaic Device Manufacturing
Liu et al. (2012) utilized 4-bromoanisole, closely related to this compound, as a processing additive in organic photovoltaic devices. This compound helps control phase separation and purity, improving device performance (Liu, Huettner, Rong, Sommer, & Friend, 2012).
Liquid Crystal Synthesis
Du Wei-song (2004) reports on the synthesis of phenylbicyclohexane liquid crystals using derivatives like 4-bromo-2-fluoroanisole. These liquid crystals exhibit low melting points and high clearing points, useful in display technologies (Du Wei-song, 2004).
Safety and Hazards
Mechanism of Action
Target of Action
4-Bromo-3-fluoroanisole is a halo-aryl compound , suggesting that it may interact with mGlu1 receptors or related biochemical pathways.
Biochemical Pathways
Given its use in the preparation of mGlu1 receptor enhancers , it may be involved in modulating glutamatergic neurotransmission or related biochemical pathways
Result of Action
As a precursor in the synthesis of mGlu1 receptor enhancers , it may contribute to the enhancement of glutamatergic neurotransmission, but the specific effects would depend on the final compound structure
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not clearly defined in the available literature. Factors such as temperature, pH, and the presence of other molecules could potentially affect its stability and activity. For instance, it should be stored in a dark place, sealed, and at room temperature
properties
IUPAC Name |
1-bromo-2-fluoro-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XANVIFOBBVAKCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50961218 | |
| Record name | 1-Bromo-2-fluoro-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50961218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
458-50-4, 408-50-4 | |
| Record name | 1-Bromo-2-fluoro-4-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=458-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2-fluoro-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50961218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

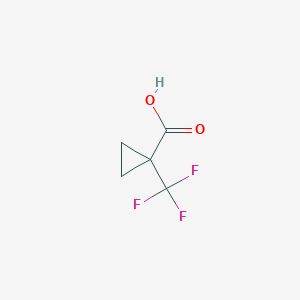
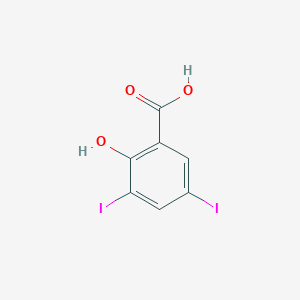



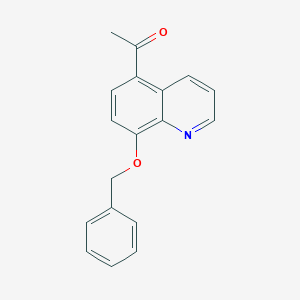
![(2R)-2-[(R)-carboxy-[(2-thiophen-2-ylacetyl)amino]methyl]-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B122369.png)

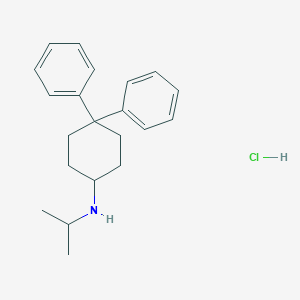
![(alphaR)-4-Methoxy-alpha-methyl-N-[(1R)-1-phenylethyl]benzeneethanamine Hydrochloride](/img/structure/B122374.png)

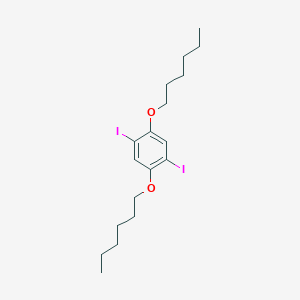
![5-Ethyl-3-methylisoxazolo[4,5-b]pyridine](/img/structure/B122379.png)
